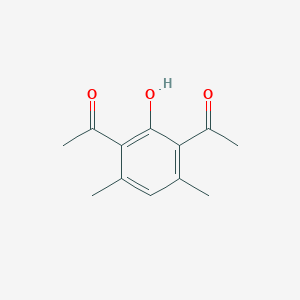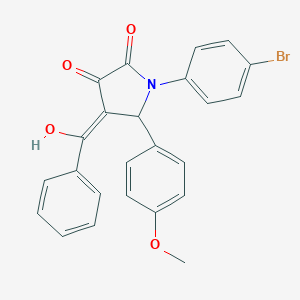
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone, also known as Curcumin, is a natural phenolic compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine and is known for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, it has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. 1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone also activates various signaling pathways involved in cell survival and apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. It has also been shown to modulate the immune system and improve cognitive function in Alzheimer's disease.
実験室実験の利点と制限
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, its poor bioavailability and instability in physiological conditions limit its use in vivo.
将来の方向性
Future research on curcumin should focus on improving its bioavailability and stability in physiological conditions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in various diseases. The development of curcumin-based drugs with improved pharmacokinetic properties could lead to the development of new and effective treatments for various diseases.
合成法
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone can be synthesized through various methods, including extraction from turmeric rhizomes, chemical synthesis, and microbial synthesis. The most common method of synthesis involves the extraction of curcuminoids from turmeric using organic solvents such as ethanol or acetone.
科学的研究の応用
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs.
特性
製品名 |
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
1-(3-acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-6-5-7(2)11(9(4)14)12(15)10(6)8(3)13/h5,15H,1-4H3 |
InChIキー |
FGTWYZVCQHZFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)